Dipentan-2-yl propyl phosphate
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Overview
Description
Dipentan-2-yl propyl phosphate is an organophosphate ester, a class of compounds widely used in various industrial applications. Organophosphate esters are known for their versatility and are commonly used as flame retardants, plasticizers, and performance additives in engine oils
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentan-2-yl propyl phosphate typically involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine in toluene. This reaction is followed by filtration and treatment with steam to yield dialkyl phosphates in good yield . Another method involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with haloacetones to form the desired phosphonate esters .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Dipentan-2-yl propyl phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids using oxidizing agents.
Substitution: Reaction with nucleophiles to form substituted phosphonates.
Hydrolysis: Conversion to phosphonic acids in the presence of water and acid or base catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular iodine as oxidants.
Substitution: Diaryliodonium salts and phosphites under visible-light illumination.
Hydrolysis: Trifluoromethanesulfonic acid (TfOH) as a catalyst.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Aryl phosphonates.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Dipentan-2-yl propyl phosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dipentan-2-yl propyl phosphate involves its interaction with specific molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-chloroisopropyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
Uniqueness
Dipentan-2-yl propyl phosphate is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other organophosphate esters may not be as effective .
Properties
CAS No. |
646521-40-6 |
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Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
dipentan-2-yl propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-6-9-12(4)16-18(14,15-11-8-3)17-13(5)10-7-2/h12-13H,6-11H2,1-5H3 |
InChI Key |
LHFGUQMBVXBOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OP(=O)(OCCC)OC(C)CCC |
Origin of Product |
United States |
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